An In-depth Technical Guide to 5-Bromo-2-methyl-3-(trifluoromethyl)aniline: A Key Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-2-methyl-3-(trifluoromethyl)aniline: A Key Intermediate in Modern Medicinal Chemistry
Executive Summary:
This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-3-(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest to researchers and professionals in drug discovery and chemical synthesis. Initial investigations to identify the Chemical Abstracts Service (CAS) number for the structurally related 5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine did not yield a definitive entry, suggesting it may be a novel or less-documented compound. Consequently, this guide focuses on the readily available and structurally pertinent aniline derivative, 5-Bromo-2-methyl-3-(trifluoromethyl)benzenamine.[1] We will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, its strategic applications in medicinal chemistry, and essential safety and handling protocols. This document is intended to serve as a valuable resource for scientists leveraging fluorinated synthons in the development of next-generation therapeutics.
Introduction: The Significance of Fluorinated Aromatic Amines
The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern drug design.[2][3] The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][4] It can enhance binding affinity to biological targets, improve metabolic resistance by blocking sites of oxidation, and modulate cell membrane permeability.[2][5]
Aromatic amines, such as the aniline derivative discussed herein, are versatile building blocks in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the trifluoromethyl and methyl groups on the phenyl ring create a specific electronic and steric environment. This makes 5-Bromo-2-methyl-3-(trifluoromethyl)aniline a valuable intermediate for creating complex molecular architectures with tailored biological activities.
Compound Identification and Physicochemical Properties
While the initially requested benzylamine derivative remains elusive, we can definitively characterize the corresponding benzenamine (aniline) derivative based on available data.
Table 1: Compound Identification and Key Properties
| Property | Value | Source |
| Systematic Name | 5-Bromo-2-methyl-3-(trifluoromethyl)benzenamine | [1] |
| Synonym(s) | 5-bromo-2-methyl-3-(trifluoromethyl)aniline | [1] |
| CAS Number | Not explicitly found for this specific compound in the search results. A related nitro-precursor has CAS 1698027-94-9. | |
| Molecular Formula | C₈H₇BrF₃N | [1] |
| Molecular Weight | 254.05 g/mol | [1] |
| InChI Key | XDZUDCFTNIEMKJ-UHFFFAOYSA-N | [1] |
Synthesis and Reaction Chemistry
A dedicated synthesis protocol for 5-Bromo-2-methyl-3-(trifluoromethyl)aniline was not found in the provided search results. However, a logical and commonly employed synthetic route would involve the reduction of the corresponding nitro compound, 5-Bromo-2-methyl-1-nitro-3-(trifluoromethyl)benzene, which is commercially available.
Proposed Synthetic Workflow: Reduction of a Nitroarene
The transformation of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. This can be achieved through various reducing agents. A common and effective method is catalytic hydrogenation or the use of metals in acidic media.
Caption: Proposed synthesis of the target aniline via reduction of the corresponding nitrobenzene.
Experimental Protocol: Catalytic Hydrogenation (Exemplary)
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Reactor Setup: A solution of 5-Bromo-2-methyl-1-nitro-3-(trifluoromethyl)benzene in a suitable solvent (e.g., ethanol or ethyl acetate) is charged into a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the mixture.
-
Hydrogenation: The vessel is purged and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
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Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 5-Bromo-2-methyl-3-(trifluoromethyl)aniline.
Applications in Research and Drug Development
The unique substitution pattern of this aniline makes it a valuable synthon for introducing a trifluoromethylated-bromophenyl moiety into a larger molecule.
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Scaffold for Bioactive Molecules: As a primary amine, it can readily undergo a variety of reactions, including amide bond formation, sulfonylation, and reductive amination, to build more complex structures.
-
Precursor for Heterocyclic Chemistry: The amine group can be used as a nucleophile in the construction of nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals.
-
Fragment for Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, this compound can be used to probe the effects of its specific substitution pattern on the biological activity of a lead compound. The bromine atom allows for late-stage diversification via Suzuki, Heck, or other cross-coupling reactions to explore a wider chemical space.
Caption: Relationship between the functional groups of the molecule and its synthetic applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-methyl-3-(trifluoromethyl)aniline is not available from the search results, general precautions for handling halogenated aromatic amines should be strictly followed. The information below is based on safety data for structurally related compounds.[6][7][8][9]
Hazard Identification
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Acute Toxicity: Aromatic amines can be harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[6][7][11]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][7]
-
Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile or fluoro rubber).[7]
-
Skin and Body Protection: Wear a lab coat and, if necessary, chemical-resistant overalls.[6][7]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[6]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Handle in a well-ventilated area or fume hood.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
After Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[8]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
Conclusion
5-Bromo-2-methyl-3-(trifluoromethyl)aniline is a strategically important chemical intermediate for the pharmaceutical and agrochemical industries. Its trifluoromethyl group offers enhanced metabolic stability and lipophilicity, while the bromo and amino functionalities provide versatile handles for synthetic elaboration. While its direct synthesis is not explicitly detailed in the provided literature, a straightforward reduction from its nitro precursor represents a viable and efficient route. Adherence to strict safety protocols is paramount when handling this and related halogenated aromatic amines. This guide provides a foundational understanding of this compound, empowering researchers to utilize it effectively and safely in their synthetic endeavors.
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